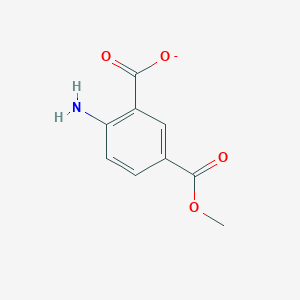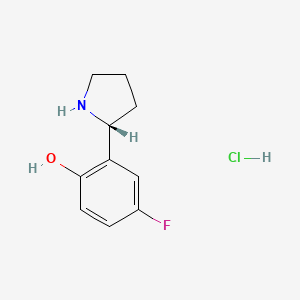
3-propylthian-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propylthian-4-one is a sulfur-containing heterocyclic compound It is a derivative of tetrahydrothiopyran-4-one, where a propyl group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-propyl-tetrahydrothiopyran-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-propylthian-4-one can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The compound can undergo substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
3-propylthian-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Pharmaceuticals: Derivatives of this compound have shown potential as antitumor, antibacterial, antiparasitic, and antifungal agents.
Materials Science: It is used in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Mécanisme D'action
The mechanism of action of 3-propyl-tetrahydrothiopyran-4-one depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, some derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . The exact molecular pathways involved can vary based on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
3-propylthian-4-one can be compared with other similar sulfur-containing heterocycles:
Propriétés
Formule moléculaire |
C8H14OS |
|---|---|
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
3-propylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3 |
Clé InChI |
HLXHVBJATYOCBD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CSCCC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B8650035.png)
![2-(Propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl thiocyanate](/img/structure/B8650043.png)






